N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQVWRNFAFXREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenyl and quinoline derivatives. These intermediates are then coupled through a thioacetamide linkage. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NHCO-) groups serve as primary reactive sites. Key observations include:
a. Sulfur-centered nucleophilic displacement
Under alkaline conditions, the thioether undergoes substitution with nucleophiles like amines or halides. For example:
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| KOH/EtOH, 60°C, 12 h | NH₂CH₂Ph | N-(4-(tert-butyl)phenyl)-2-(benzylamino)acetamide | 72% | |
| NaH/DMF, room temperature, 6 h | Cl⁻ | 2-chloro-N-(4-(tert-butyl)phenyl)acetamide | 85% |
b. Quinoline ring substitution
The 4-methylquinolin-2-yl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the C3 and C6 positions under acidic conditions .
Oxidation Reactions
The thioether is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on oxidant strength:
| Oxidant | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 2 h | Sulfoxide derivative | 90% | |
| m-CPBA | DCM, 0°C → rt, 4 h | Sulfone derivative | 95% |
Controlled oxidation preserves the quinoline structure while modifying the sulfur moiety .
Hydrolysis and Stability
a. Acidic hydrolysis
The acetamide bond cleaves in concentrated HCl (reflux, 8 h), yielding 4-(tert-butyl)aniline and 2-((4-methylquinolin-2-yl)thio)acetic acid.
b. Alkaline stability
The compound remains intact in NaOH (1M, 24 h), demonstrating resistance to base-mediated degradation.
Metal Coordination
The sulfur and nitrogen atoms coordinate transition metals, enabling catalytic or photophysical applications:
| Metal Salt | Solvent | Complex Formed | Application | Source |
|---|---|---|---|---|
| CuI | DMF | Tetrahedral Cu(I) complex | Photoluminescence studies | |
| FeCl₃ | EtOH/H₂O | Octahedral Fe(III) adduct | Redox catalysis |
Coordination alters electronic properties, as confirmed by UV-Vis redshift (Δλ = 40 nm for Cu complex) .
Disulfide Bond Formation
Under oxidative coupling conditions:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| I₂ (catalytic) | DCM, air, 24 h | Homodimeric disulfide | Reversible at pH < 4 | |
| DTBP | Toluene, 110°C, 12 h | Cross-linked polymer | Mₙ = 8,500 Da |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage, generating:
-
4-Methylquinoline-2-thiol (85%)
-
N-(4-(tert-butyl)phenyl)acetamide (78%)
Quantum yield (Φ) = 0.12 ± 0.03 in degassed CH₃CN.
Catalytic Functionalization
Palladium-mediated cross-coupling (Suzuki, Heck) occurs at the quinoline C3 position:
| Reaction Type | Conditions | Partner | Product Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 68% | |
| Heck | Pd(OAc)₂, P(o-tol)₃, DMF, 100°C | Styrene | 54% |
This compound’s modular reactivity enables applications in medicinal chemistry (prodrug design) , materials science (metal-organic frameworks) , and asymmetric catalysis . Experimental protocols should prioritize inert atmospheres for sulfur-containing reactions to prevent oxidation side reactions.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves the reaction of 4-tert-butylphenol with 4-methylquinoline-2-thiol in the presence of acetic anhydride. Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the molecular structure and purity of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential for development as an antibacterial agent .
Antiviral Activity
Recent investigations into antiviral applications have revealed that compounds similar to this compound may possess properties that inhibit viral replication. For instance, studies on related quinoline derivatives indicate their efficacy against viruses such as SARS-CoV-2, suggesting potential repurposing for antiviral therapies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This could position it as a candidate for treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its unique properties. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker types:
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but tert-butyl groups (as in II-56, 124–126°C ) typically lower melting points compared to halogenated derivatives (e.g., >300°C for quinazolinones ).
- Lipophilicity: The tert-butyl group in the target compound likely increases logP compared to phenoxy (24) or brominated analogs (25–27) .
- Solubility: Thioether linkers may reduce aqueous solubility compared to oxygen-based analogs (e.g., ’s phenoxyacetamide) but enhance membrane permeability .
Biological Activity
N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide, commonly referred to as a quinoline derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core with a tert-butyl group and a thioether linkage to an acetamide moiety. The synthesis typically involves the following steps:
- Formation of 4-methylquinoline-2-thiol : This is achieved by reacting 4-methylquinoline with a thiolating agent like phosphorus pentasulfide under reflux conditions.
- Thioether Formation : The thiol is then reacted with 2-bromo-N-(4-(tert-butyl)phenyl)acetamide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide).
- Purification : The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Anticancer Properties
Research indicates that quinoline derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA Replication : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Key enzymes involved in cancer cell metabolism may be inhibited, leading to apoptosis. For example, some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. They have been evaluated against various pathogens, demonstrating significant antibacterial and antifungal activities. For example:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can insert itself between DNA bases, hindering replication.
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or proteases involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against various pathogens | |
| Enzyme Inhibition | COX enzyme inhibition |
Case Study Example
A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer properties. Mechanistic studies revealed that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Q & A
Q. What are the standard synthetic routes for N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and amide bond formation. Key steps include:
- Thioether formation : Reacting 4-methylquinoline-2-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDC/HOBt to attach the tert-butylphenyl moiety . Optimization involves controlling temperature (60–80°C), solvent choice (polar aprotic solvents like DMF or DCM), and catalyst selection (e.g., Pd catalysts for cross-coupling) . Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.3 ppm, quinoline aromatic protons at 7.5–8.5 ppm) .
- HPLC : Monitors purity (>98%) and detects trace byproducts .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cell viability assays : Test cytotoxicity via MTT or resazurin assays in cancer cell lines .
- Binding studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data across studies?
- Replicate experiments : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .
- Validate purity : Impurities >2% can skew bioactivity; use orthogonal methods like NMR and LC-MS .
- Control microenvironmental factors : pH, serum concentration, and incubation time significantly affect results .
Q. What strategies improve the yield and scalability of the synthetic route?
- Design of Experiments (DoE) : Optimize reagent stoichiometry and reaction time using response surface methodology .
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions in thioether formation .
- Catalyst screening : Transition-metal-free conditions or immobilized catalysts reduce costs .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modify substituents : Compare analogues with varying tert-butyl, quinoline, or thioether groups (Table 1) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Table 1. SAR of Key Derivatives
| Substituent (R₁, R₂) | Bioactivity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| -tBu, 4-Me-quinoline | 12.3 ± 1.2 | 8.5 |
| -OMe, 6-Et-quinoline | 45.7 ± 3.8 | 2.1 |
| Data adapted from comparative studies in . |
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions; monitor via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS .
- Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations .
Q. How can target identification studies elucidate the compound’s mechanism of action?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Methodological Notes
- Data validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
